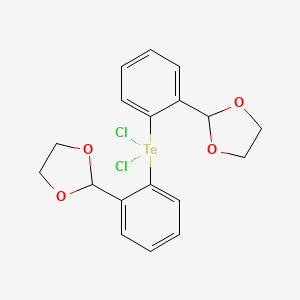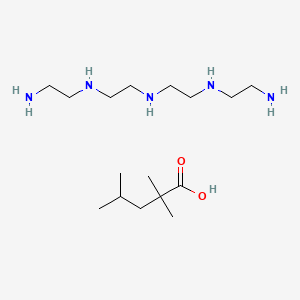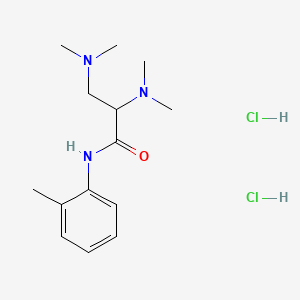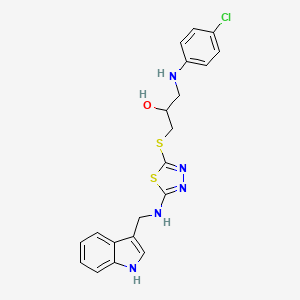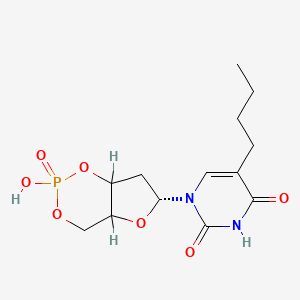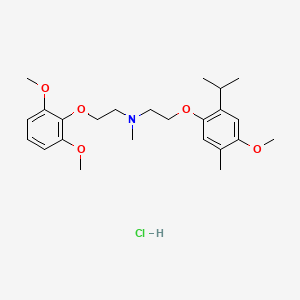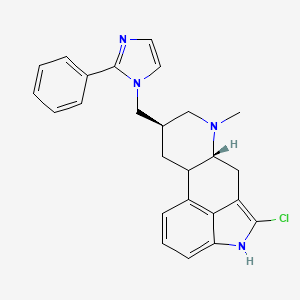
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a phenyl-imidazole moiety at the eighth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- typically involves multiple steps:
Starting Material: The synthesis begins with the ergoline skeleton, which can be derived from lysergic acid or other ergoline derivatives.
Chlorination: Introduction of the chlorine atom at the second position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the sixth position is introduced using methylating agents like methyl iodide in the presence of a base.
Imidazole Substitution: The phenyl-imidazole moiety is attached at the eighth position through a nucleophilic substitution reaction, often using imidazole derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination, methylation, and imidazole substitution reactions are carried out in industrial reactors.
Purification: The compound is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the imidazole moiety or the chlorine atom, resulting in dechlorinated or reduced imidazole derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in the presence of bases or catalysts.
Major Products
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Dechlorinated or reduced imidazole derivatives.
Substitution Products: Various nucleophile-substituted derivatives.
科学研究应用
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects through interactions with various molecular targets:
Receptors: Binds to serotonin, dopamine, and adrenergic receptors, modulating their activity.
Enzymes: Inhibits or activates specific enzymes involved in neurotransmitter synthesis and metabolism.
Pathways: Influences signaling pathways related to neurotransmission, vasoconstriction, and neuroprotection.
相似化合物的比较
Similar Compounds
Ergoline: The parent compound with similar pharmacological properties.
Lysergic Acid Diethylamide: A well-known ergoline derivative with psychoactive effects.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline, 2-chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)-, (8-beta)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
属性
CAS 编号 |
160730-53-0 |
|---|---|
分子式 |
C25H25ClN4 |
分子量 |
416.9 g/mol |
IUPAC 名称 |
(6aR,9R)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22-/m1/s1 |
InChI 键 |
WQGWRRYTVDDBSK-ZDUIXAHXSA-N |
手性 SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
规范 SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


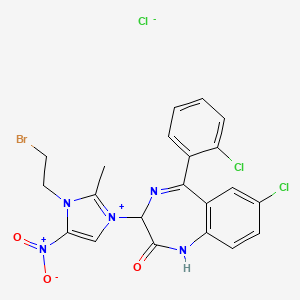
![N-[4-[3-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)propylsulfanyl]phenyl]acetamide](/img/structure/B12720103.png)
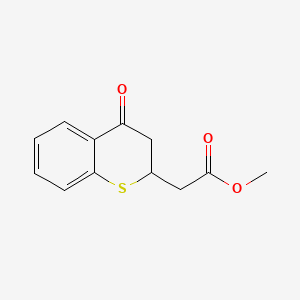
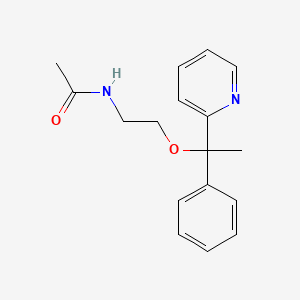
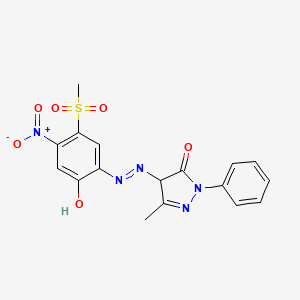
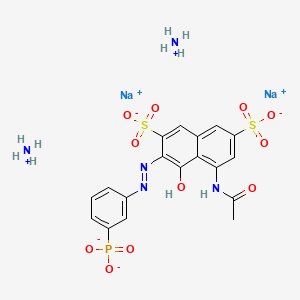
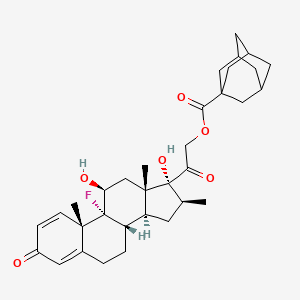
![3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-4-ylmethyl)propanamide;hydrochloride](/img/structure/B12720155.png)
